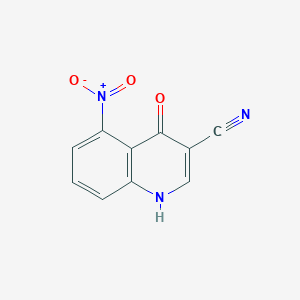![molecular formula C27H24N2O2 B12581341 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine CAS No. 500556-05-8](/img/structure/B12581341.png)
5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the phenazine family, which is characterized by a nitrogen-containing heterocyclic structure. The presence of dimethoxymethyl and phenyl groups in its structure contributes to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to the formation of various substituted phenazine derivatives.
Scientific Research Applications
5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine involves its interaction with specific molecular targets and pathways. The compound’s phenazine core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the presence of dimethoxymethyl and phenyl groups can enhance its binding affinity to target proteins, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine, known for its antimicrobial properties.
10-Phenylphenazine:
4-(Dimethoxymethyl)phenyl derivatives: Compounds with similar functional groups, used in various chemical and biological studies.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
500556-05-8 |
|---|---|
Molecular Formula |
C27H24N2O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-[4-(dimethoxymethyl)phenyl]-10-phenylphenazine |
InChI |
InChI=1S/C27H24N2O2/c1-30-27(31-2)20-16-18-22(19-17-20)29-25-14-8-6-12-23(25)28(21-10-4-3-5-11-21)24-13-7-9-15-26(24)29/h3-19,27H,1-2H3 |
InChI Key |
JMUOHKOJEOGXSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)




propanedinitrile](/img/structure/B12581284.png)

propanedinitrile](/img/structure/B12581296.png)
![Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-](/img/structure/B12581301.png)
![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12581304.png)


![Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12581329.png)
